(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene
Overview
Description
(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene: is a bicyclic compound featuring a tosyl group attached to a nitrogen atom within a bicyclo[331]nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene typically involves the tosylation of 9-azabicyclo[3.3.1]nona-2,6-diene. This process can be carried out using tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete tosylation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring efficient purification processes, and implementing safety measures for handling tosyl chloride and other reagents.
Chemical Reactions Analysis
Types of Reactions: (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the bicyclic framework or the tosyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various tosyl derivatives, while oxidation and reduction reactions can introduce or modify functional groups within the bicyclic framework.
Scientific Research Applications
Chemistry: (1R,5R)-9-Tosyl-9-azabicyclo[331]nona-2,6-diene is used as a building block in organic synthesis
Biology: The compound’s structural features make it a candidate for studying biological interactions, particularly those involving nitrogen-containing bicyclic frameworks. It can be used in the design of bioactive molecules and enzyme inhibitors.
Medicine: Research into (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene includes its potential as a precursor for drug development. Its derivatives may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals and advanced materials. Its reactivity and structural properties make it valuable for developing new materials with specific functions.
Mechanism of Action
The mechanism by which (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tosyl group can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes.
Comparison with Similar Compounds
(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene: Lacks the tosyl group, making it less reactive in certain substitution reactions.
(1R,4R,5R,8R)-4,8-Dibromobicyclo[3.3.1]nona-2,6-diene-2,6-dicarbonitrile: Contains bromine atoms and cyano groups, leading to different reactivity and applications.
tert-Butyl (1R,5R)-9-azabicyclo[3.3.1]nona-2,6-diene-9-carboxylate:
Uniqueness: The presence of the tosyl group in (1R,5R)-9-Tosyl-9-azabicyclo[331]nona-2,6-diene imparts unique reactivity, particularly in substitution reactions
Properties
IUPAC Name |
(1R,5R)-9-(4-methylphenyl)sulfonyl-9-azabicyclo[3.3.1]nona-2,6-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-8-10-15(11-9-12)19(17,18)16-13-4-2-5-14(16)7-3-6-13/h2-4,7-11,13-14H,5-6H2,1H3/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGDBZDLANAJKW-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3CC=CC2CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2[C@@H]3CC=C[C@H]2CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.